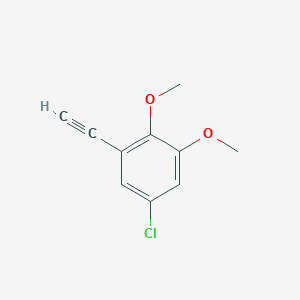
5-Chloro-1-ethynyl-2,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-ethynyl-2,3-dimethoxybenzene: is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethynyl group, and two methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the chlorine, ethynyl, and methoxy groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or methoxy groups can be replaced by other substituents.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions:
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Organic solvents like ethanol and dimethylformamide are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce carbonyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound can be used to study the effects of various substituents on the benzene ring and their interactions with biological molecules. It may also serve as a precursor for the synthesis of pharmaceuticals .
Industry: Its reactivity and versatility make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene involves its interaction with specific molecular targets. The ethynyl group can participate in pi-pi interactions with aromatic systems, while the chlorine and methoxy groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .
Comparación Con Compuestos Similares
- 1-Chloro-3,5-dimethoxybenzene
- 1-Ethynyl-3,5-dimethoxybenzene
- 5-Chloro-1,3-dimethoxybenzene
Comparison: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene is unique due to the presence of both the ethynyl and methoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it different from other similar compounds.
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
5-chloro-1-ethynyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H9ClO2/c1-4-7-5-8(11)6-9(12-2)10(7)13-3/h1,5-6H,2-3H3 |
Clave InChI |
KRDNZABJMGUUDA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)C#C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


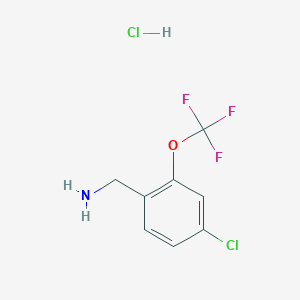
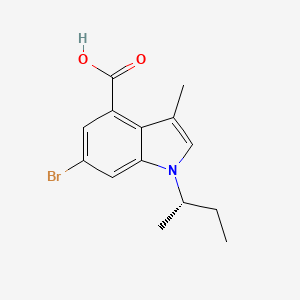

![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)
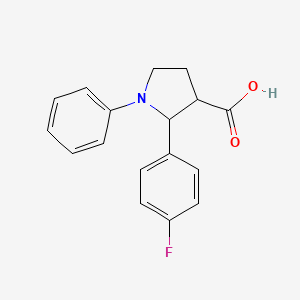
![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)
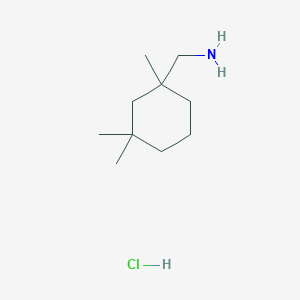
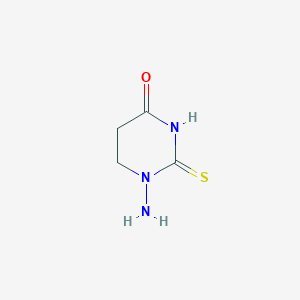
![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)
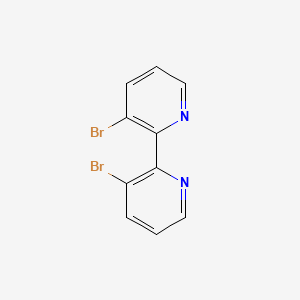

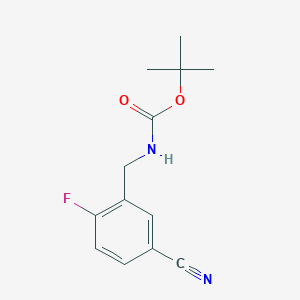
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
